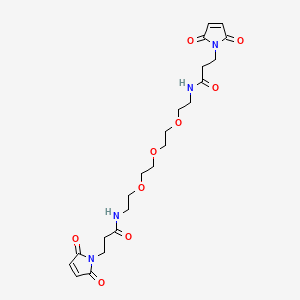

Bis-Mal-PEG3

Description

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O9/c27-17(5-9-25-19(29)1-2-20(25)30)23-7-11-33-13-15-35-16-14-34-12-8-24-18(28)6-10-26-21(31)3-4-22(26)32/h1-4H,5-16H2,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEOJIBJOGJZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-Maleimide-PEG3 (Bis-Mal-PEG3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Maleimide-PEG3 (Bis-Mal-PEG3) is a homobifunctional crosslinking agent that has become an invaluable tool in bioconjugation and drug development.[1][2][3] Its structure features two maleimide groups at either end of a three-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent and specific crosslinking of molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins and peptides.[1][2] The hydrophilic PEG linker enhances the solubility and stability of the resulting conjugates, making this compound a versatile reagent for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of PROteolysis TArgeting Chimeras (PROTACs), and the study of protein-protein interactions.

Chemical Structure and Properties

The fundamental structure of this compound consists of two maleimide rings connected by a flexible PEG3 chain. This structure provides a defined spacer length, which is crucial for controlling the distance between conjugated molecules.

Physicochemical Properties

A summary of the key physicochemical properties of a representative this compound is provided in the table below. It is important to note that slight variations in molecular weight and chemical formula may exist between different commercial suppliers.

| Property | Value | References |

| Chemical Formula | C22H30N4O9 | |

| Molecular Weight | 494.5 g/mol | |

| CAS Number | 1008402-47-8 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF, and methylene chloride. | |

| Purity | Typically >95% | |

| Storage | Store at -20°C, desiccated and protected from light. |

Mechanism of Action: Thiol-Maleimide Chemistry

The utility of this compound as a crosslinker is rooted in the highly specific and efficient reaction between maleimide and thiol groups. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable thioether bond. The specificity of this reaction for thiols allows for the targeted conjugation of cysteine-containing biomolecules with minimal side reactions.

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol is adapted from established procedures for similar bismaleimide crosslinkers and provides a general framework for crosslinking thiol-containing proteins. Optimization of reaction conditions, such as protein and crosslinker concentrations, is recommended for each specific application.

Materials:

-

This compound

-

Thiol-containing protein(s)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine- and thiol-free buffer at pH 6.5-7.5.

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Solution: 1 M Cysteine or DTT.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the protein(s) in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column prior to adding the crosslinker.

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final 10-20 fold molar excess of the crosslinker over the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess crosslinker and other small molecules by size-exclusion chromatography (desalting column) or dialysis.

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm conjugation.

-

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This compound can serve as a linker to conjugate a cytotoxic drug to an antibody, a common strategy in ADC development. This workflow outlines the general steps involved.

Caption: General workflow for ADC synthesis.

Workflow for PROTAC Synthesis

In the context of PROTACs, this compound can link a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

Caption: General workflow for PROTAC synthesis.

Applications in Studying Protein-Protein Interactions

This compound is a powerful tool for probing protein-protein interactions within signaling pathways and protein complexes. By crosslinking proteins that are in close proximity, it allows for the "capture" of transient or weak interactions that might otherwise be difficult to detect.

Proximity Labeling Experimental Workflow

While not a direct proximity labeling reagent itself, this compound can be used in conjunction with techniques that identify proximal proteins. For instance, if two proteins are suspected to interact, introducing cysteine residues at their putative interface via site-directed mutagenesis allows for their specific crosslinking with this compound, thus confirming their proximity.

Caption: Workflow for confirming protein proximity.

Elucidating Signaling Pathways

By identifying interacting partners, this compound can help to map out signaling cascades. For example, in a kinase signaling pathway, it could be used to crosslink a kinase to its substrate or to scaffolding proteins, providing evidence for their direct interaction within the pathway.

Caption: A generic kinase signaling pathway.

Conclusion

Bis-Maleimide-PEG3 is a highly effective and versatile homobifunctional crosslinker with broad applications in life sciences and drug development. Its well-defined structure, coupled with the specificity of maleimide-thiol chemistry, allows for precise and controlled conjugation of biomolecules. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the properties of the resulting conjugates. From elucidating protein-protein interactions to constructing next-generation therapeutics like ADCs and PROTACs, this compound continues to be an indispensable tool for researchers and scientists.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-Mal-PEG3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Bis-Maleimide-PEG3 (Bis-Mal-PEG3), a homobifunctional crosslinker crucial in bioconjugation and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound, with the chemical name 1,11-bis(maleimido)triethylene glycol, is a versatile crosslinking reagent. It features two maleimide groups at either end of a hydrophilic three-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity towards sulfhydryl (thiol) groups, forming stable thioether bonds. This specificity makes this compound an ideal tool for conjugating peptides, proteins, and other biomolecules. The PEG spacer enhances the solubility of the resulting conjugates in aqueous media, reduces aggregation, and minimizes steric hindrance.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the Bismaleamic Acid Intermediate: This step involves the reaction of 1,11-diamino-3,6,9-trioxaundecane (diamino-PEG3) with maleic anhydride.

-

Cyclodehydration: The resulting bismaleamic acid intermediate is then cyclized to form the final bismaleimide product.

Below are the detailed experimental protocols for each step.

Synthesis of N,N'-(3,6,9-trioxaundecane-1,11-diyl)bis(maleamic acid) (Intermediate 1)

Experimental Protocol:

-

Materials:

-

1,11-diamino-3,6,9-trioxaundecane (1.0 eq)

-

Maleic anhydride (2.2 eq)

-

Anhydrous Acetonitrile

-

-

Procedure:

-

Dissolve 1,11-diamino-3,6,9-trioxaundecane in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of maleic anhydride in anhydrous acetonitrile to the stirred solution of the diamine at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

The formation of a white precipitate indicates the product.

-

Filter the precipitate and wash with cold acetonitrile to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield the bismaleamic acid intermediate.

-

Data Presentation:

| Parameter | Value |

| Starting Material | 1,11-diamino-3,6,9-trioxaundecane |

| Reagent | Maleic anhydride |

| Solvent | Anhydrous Acetonitrile |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | >95% |

| Appearance | White solid |

Logical Relationship Diagram:

Formation of the bismaleamic acid intermediate.

Synthesis of 1,11-bis(maleimido)triethylene glycol (this compound) (Final Product)

Experimental Protocol:

-

Materials:

-

N,N'-(3,6,9-trioxaundecane-1,11-diyl)bis(maleamic acid) (1.0 eq)

-

Acetic anhydride (excess)

-

Sodium acetate (catalytic amount)

-

Anhydrous Toluene

-

-

Procedure:

-

Suspend the bismaleamic acid intermediate in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of anhydrous sodium acetate to the suspension.

-

Add an excess of acetic anhydride to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then subjected to purification.

-

Data Presentation:

| Parameter | Value |

| Starting Material | N,N'-(3,6,9-trioxaundecane-1,11-diyl)bis(maleamic acid) |

| Reagents | Acetic anhydride, Sodium acetate |

| Solvent | Anhydrous Toluene |

| Reaction Time | 3-5 hours |

| Reaction Temperature | 110-120 °C (Reflux) |

| Typical Yield (after purification) | 70-85% |

| Appearance | Off-white to pale yellow solid |

Chemical Reaction Pathway:

The Bis-Mal-PEG3 Linker: A Technical Guide to its Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The Bis-Maleimide-PEG3 (Bis-Mal-PEG3) linker is a homobifunctional crosslinking reagent integral to the advancement of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring two maleimide groups separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for the covalent linkage of two thiol-containing molecules. This guide provides an in-depth exploration of the core mechanisms governing the this compound linker, quantitative data on its stability, and detailed experimental protocols for its application.

Core Mechanism: The Thiol-Maleimide Michael Addition

The fundamental reaction underpinning the utility of the this compound linker is the thiol-maleimide Michael addition. This reaction involves the nucleophilic attack of a thiol group, typically from a cysteine residue on a protein or peptide, on one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This process results in the formation of a stable covalent thioether bond.

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with residues like lysine.[1][2] The efficiency and specificity of this reaction under mild, physiological conditions make it a robust tool for bioconjugation.[1]

Stability of the Thiosuccinimide Linkage: A Tale of Two Pathways

While the thioether bond formed is stable, the resulting succinimide ring is subject to two competing reactions in a physiological environment: the retro-Michael reaction and hydrolysis.

-

Retro-Michael Reaction: This is the reverse of the initial conjugation, leading to the cleavage of the thioether bond and the potential for thiol exchange with other molecules, such as glutathione, in vivo. This can result in premature release of a conjugated payload, leading to off-target toxicity and reduced efficacy.

-

Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened succinamic acid derivative. This hydrolyzed form is significantly more stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate. Strategies to enhance the stability of maleimide-based conjugates often focus on promoting this hydrolysis.

References

Bis-Mal-PEG3 molecular weight and spacer arm length

An In-Depth Technical Guide to Bis-Maleimide-PEG3: Properties and Applications

Introduction

In the field of bioconjugation, the precise and stable linking of biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Bis-Maleimide-PEG3 (BM(PEG)3), also known as 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent that has gained prominence for its utility in covalently linking molecules via sulfhydryl groups.[1] Its structure features two maleimide groups at either end of a hydrophilic, three-unit polyethylene glycol (PEG) spacer.[1] This configuration provides a balance of reactivity, solubility, and defined spacer length, making it an invaluable tool for researchers in drug development and proteomics.

This technical guide provides a comprehensive overview of the core physicochemical properties of Bis-Mal-PEG3, detailed experimental protocols for its use, and visual diagrams to illustrate key mechanisms and workflows.

Core Physicochemical Properties

The efficacy of a crosslinker is defined by its chemical and physical characteristics. This compound is a pure compound with a defined structure and molecular weight, which ensures high reproducibility in conjugation experiments. The integrated PEG3 spacer enhances the water solubility of the reagent and the resulting conjugate, a crucial feature that helps to prevent aggregation and precipitation of modified proteins.

Table 1: Physicochemical Properties of Bis-Maleimide-PEG3

| Property | Value | Reference(s) |

| Molecular Weight | 352.34 g/mol | |

| Spacer Arm Length | 17.8 Å | |

| Chemical Formula | C₁₆H₂₀N₂O₇ | |

| Reactive Groups | Maleimide (at both ends) | |

| Target Moiety | Sulfhydryl groups (-SH), e.g., on Cysteine | |

| Solubility | Water Soluble | |

| Form | Solid Powder |

Reaction Chemistry and Specificity

The utility of this compound is rooted in the specific and efficient reaction between its terminal maleimide groups and sulfhydryl (-SH) groups. This Michael addition reaction forms a stable, covalent thioether bond.

Key reaction parameters include:

-

Optimal pH : The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.

-

Reaction Speed : At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with primary amines.

-

Side Reactions : At pH values above 7.5, the maleimide group can exhibit competitive reactivity towards primary amines, such as the side chain of lysine. The maleimide ring is also susceptible to hydrolysis at alkaline pH, which results in a non-reactive maleamic acid. Therefore, aqueous solutions of the reagent should be prepared immediately before use.

Experimental Protocols

The following protocols provide a framework for using this compound in bioconjugation applications. Optimization may be required depending on the specific molecules involved.

Protocol 1: General Protein-Protein Crosslinking

This protocol outlines a general procedure for crosslinking two proteins that each contain accessible sulfhydryl groups.

Materials:

-

Protein A and Protein B (containing free -SH groups)

-

Bis-Maleimide-PEG3 (BM(PEG)3)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol buffer, pH 6.5-7.5. Include 1-10 mM EDTA to prevent disulfide bond formation.

-

Anhydrous DMSO or DMF to dissolve BM(PEG)3

-

Quenching Solution: 1 M Cysteine-HCl, DTT, or β-mercaptoethanol.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Buffer Exchange : Ensure both Protein A and Protein B are in the Conjugation Buffer. If reducing agents were used to generate free thiols, they must be removed prior to adding the crosslinker.

-

Prepare Crosslinker Stock : Immediately before use, dissolve BM(PEG)3 in anhydrous DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction (Step 1) :

-

Dissolve Protein A in Conjugation Buffer to a final concentration of 1-5 mg/mL (adjust based on protein properties).

-

Add the BM(PEG)3 stock solution to the Protein A solution to achieve a 10- to 20-fold molar excess of the crosslinker over the protein.

-

Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C.

-

-

Purification : Remove excess, unreacted BM(PEG)3 from the Protein A-linker conjugate using a desalting column or dialysis against the Conjugation Buffer. This step is critical to prevent unwanted polymerization in the next step.

-

Conjugation Reaction (Step 2) :

-

Add Protein B to the purified Protein A-linker conjugate solution. A 1:1 molar ratio is a good starting point.

-

Incubate for 60 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching : Add a final concentration of 10-50 mM of a free thiol (e.g., Cysteine) from the Quenching Solution to react with any remaining maleimide groups. Incubate for 15-20 minutes at room temperature.

-

Final Purification : Purify the final protein-protein conjugate from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Protocol 2: Antibody-Drug Conjugate (ADC) Formation (Conceptual)

This protocol describes a conceptual workflow for conjugating a thiol-containing payload to an antibody with engineered or reduced cysteine residues.

Materials:

-

Antibody (with available -SH groups) in a suitable buffer (e.g., PBS, pH 7.2).

-

Thiol-containing payload (e.g., a cytotoxic drug).

-

Bis-Maleimide-PEG3 (BM(PEG)3).

-

Reaction and purification materials as listed in Protocol 1.

Procedure:

-

Antibody Preparation : If necessary, partially reduce the antibody's interchain disulfides using a mild reducing agent like TCEP to expose a controlled number of free sulfhydryl groups. Remove the reducing agent immediately via a desalting column.

-

Payload-Linker Activation :

-

Dissolve the thiol-containing payload and a molar excess of BM(PEG)3 in the Conjugation Buffer with a small amount of DMSO to aid solubility.

-

Allow the reaction to proceed to form the Payload-PEG3-Maleimide intermediate.

-

-

Purification : Purify the Payload-PEG3-Maleimide intermediate to remove excess BM(PEG)3.

-

Conjugation to Antibody :

-

Add the purified Payload-PEG3-Maleimide intermediate to the prepared antibody solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching and Purification : Quench the reaction with a free thiol and purify the final ADC using methods like SEC or hydrophobic interaction chromatography (HIC) to separate the conjugated antibody from unreacted components.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

Conclusion

Bis-Maleimide-PEG3 is a versatile and efficient homobifunctional crosslinker for sulfhydryl-to-sulfhydryl conjugation. Its well-defined molecular weight and spacer arm length, combined with the beneficial properties of the hydrophilic PEG spacer, make it a reliable tool for creating stable bioconjugates. The success of conjugation protocols relies on careful control of reaction conditions, particularly pH, to ensure high specificity for thiol groups and to minimize side reactions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, from basic protein interaction studies to the construction of complex antibody-drug conjugates.

References

The Homobifunctional Nature of Bis-Maleimide-PEG3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Maleimide-PEG3 (Bis-Mal-PEG3) is a homobifunctional crosslinking agent that has emerged as a valuable tool in bioconjugation, proteomics, and drug development. Its unique architecture, featuring two maleimide groups connected by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer, allows for the covalent and specific crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins. This guide provides an in-depth technical overview of the core principles, applications, and methodologies associated with this compound.

The homobifunctional nature of this compound lies in its identical reactive groups at both ends. This symmetry makes it an ideal reagent for intramolecular crosslinking to stabilize protein structures, as well as for intermolecular conjugation to study protein-protein interactions, create antibody-drug conjugates (ADCs), and develop proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugates, reduces the potential for aggregation, and can minimize the immunogenicity of the modified biomolecules.[1][2]

Core Principles of Bis-Maleimide-PEG3 Crosslinking

The crosslinking reaction with this compound is based on the highly specific and efficient Michael addition reaction between the maleimide groups and free sulfhydryl groups.[3] This reaction proceeds readily under mild physiological conditions, typically at a pH range of 6.5-7.5, forming a stable, covalent thioether bond.[2] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, although this reaction is significantly slower than the reaction with sulfhydryls.[2]

The reaction is characterized by its rapid kinetics, allowing for efficient crosslinking in a timely manner. The stability of the resulting thioether bond is a key advantage, as it is resistant to cleavage under most physiological conditions. However, it is important to note that the maleimide ring can undergo hydrolysis at higher pH and temperatures, which can lead to a loss of reactivity. Therefore, it is recommended to use freshly prepared solutions of this compound for optimal results.

Quantitative Data

While precise kinetic and solubility data for this compound are not always readily available in a consolidated format, the following tables summarize key quantitative information gathered from various sources.

Table 1: Physicochemical Properties of Bis-Maleimide-PEG3

| Property | Value | Source(s) |

| Molecular Weight | ~352.34 g/mol | |

| Spacer Arm Length | ~17.8 Å | |

| Chemical Formula | C₁₆H₂₀N₂O₇ | |

| Purity | Typically ≥90-95% | |

| Solubility | Soluble in water and organic solvents like DMSO and DMF. | |

| Storage | Recommended storage at 2-8°C or -20°C, desiccated. |

Table 2: Reaction Parameters for Bis-Maleimide-PEG3

| Parameter | Recommended Condition | Source(s) |

| Reaction pH | 6.5 - 7.5 for optimal sulfhydryl specificity. | |

| Reaction Temperature | Room temperature (20-25°C) or 4°C. | |

| Reaction Time | Typically 30 minutes to 2 hours. | |

| Molar Ratio | 2- to 20-fold molar excess of this compound over the protein. | |

| Quenching Reagents | Cysteine, DTT, or other thiol-containing reagents. |

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general guideline for crosslinking two proteins containing free sulfhydryl groups using this compound.

Materials:

-

Bis-Maleimide-PEG3

-

Protein A and Protein B with available sulfhydryl groups

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, treat them with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.

-

Crosslinker Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

-

Crosslinking Reaction: Add the this compound stock solution to the protein mixture. The final concentration of the crosslinker should be in a 10- to 20-fold molar excess over the total protein concentration.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and quenching reagent by using a desalting column or by dialysis against an appropriate buffer.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry to confirm the formation of the desired conjugate.

Protocol for Antibody-Drug Conjugation (ADC) using a Maleimide-Containing Payload

This protocol outlines the steps for conjugating a thiol-reactive drug (payload) to an antibody through its hinge-region sulfhydryl groups using a maleimide linker chemistry, for which this compound can be a component of the linker-payload construct.

Materials:

-

Antibody (e.g., IgG)

-

Maleimide-activated drug payload

-

Reduction Buffer: PBS with 5 mM EDTA, pH 7.0

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4

-

Quenching Solution: N-acetylcysteine or cysteine

-

Purification system (e.g., SEC or protein A chromatography)

Procedure:

-

Antibody Reduction: Incubate the antibody (typically 5-10 mg/mL) in Reduction Buffer with a 2- to 5-fold molar excess of TCEP for 1-2 hours at 37°C to selectively reduce the hinge-region disulfide bonds.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into Conjugation Buffer using a desalting column.

-

Conjugation: Immediately add the maleimide-activated drug payload (dissolved in a compatible organic solvent like DMSO) to the reduced antibody at a 5- to 10-fold molar excess over the antibody.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

-

Quenching: Quench the reaction by adding an excess of the Quenching Solution.

-

Purification: Purify the resulting ADC from unreacted payload and other small molecules using SEC or protein A chromatography.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, HPLC, and SDS-PAGE.

Mandatory Visualizations

Diagram 1: General Reaction Mechanism of Bis-Maleimide-PEG3

Caption: Covalent bond formation between two sulfhydryl-containing proteins and this compound.

Diagram 2: Experimental Workflow for Studying Protein-Protein Interactions

Caption: Workflow for identifying and characterizing protein-protein interactions using this compound.

Diagram 3: Hypothetical Application in a Signaling Pathway

Caption: Use of this compound to stabilize the GRB2-SOS1 interaction for further study.

Conclusion

Bis-Maleimide-PEG3 is a versatile and powerful homobifunctional crosslinker with broad applications in life sciences and drug development. Its specificity for sulfhydryl groups, coupled with the beneficial properties of the PEG spacer, makes it an invaluable reagent for studying protein interactions, creating stable bioconjugates, and developing novel therapeutics. By understanding the core principles of its reactivity and following optimized experimental protocols, researchers can effectively leverage the capabilities of this compound to advance their scientific goals.

References

- 1. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-Maleimide-PEG3 for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-Maleimide-PEG3 (Bis-Mal-PEG3), a homobifunctional crosslinker widely used in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively utilize this versatile reagent in their work.

Introduction to this compound

This compound is a chemical crosslinking agent featuring two maleimide functional groups connected by a three-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the covalent conjugation of two thiol-containing molecules, such as proteins, peptides, or other biomolecules with free sulfhydryl groups.[1][2] The maleimide groups exhibit high reactivity and selectivity towards thiols within a specific pH range, forming stable thioether bonds.[3] The hydrophilic PEG3 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation and improve the pharmacokinetic properties of the final product.

Key Features of this compound:

-

Homobifunctional: Possesses two identical reactive groups (maleimides) for straightforward crosslinking of thiol-containing molecules.

-

Thiol-Reactive: The maleimide groups specifically target sulfhydryl groups, primarily from cysteine residues in proteins.

-

PEGylated Spacer: The PEG3 linker increases hydrophilicity, which can improve solubility and reduce aggregation.

-

Precise Spacer Length: The defined length of the PEG3 spacer allows for controlled and reproducible crosslinking distances.

Core Chemistry: The Thiol-Maleimide Reaction

The fundamental reaction underpinning the utility of this compound is the Michael addition of a thiol to the carbon-carbon double bond of the maleimide ring. This reaction is highly efficient and proceeds under mild, physiological conditions.

The reaction is most effective within a pH range of 6.5 to 7.5. Below pH 6.5, the thiol group is predominantly protonated (R-SH), making it a less effective nucleophile and significantly slowing down the reaction rate. Above pH 7.5, the reaction with primary amines (e.g., from lysine residues) becomes more competitive, and the rate of maleimide hydrolysis increases substantially. At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.

Quantitative Data on the Thiol-Maleimide Reaction

The following tables summarize key quantitative parameters relevant to the thiol-maleimide reaction. While specific data for this compound is limited, these tables provide valuable insights based on the general behavior of maleimide-containing reagents.

Table 1: Influence of pH on Thiol-Maleimide Reaction and Side Reactions

| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Considerations |

| < 6.5 | Very Low | Negligible | Very Low | Reaction is impractically slow. |

| 6.5 - 7.5 | High | Low | Moderate | Optimal range for selective thiol conjugation. |

| > 7.5 | High | Increasing | High | Loss of selectivity and increased reagent instability. |

Table 2: Stability of Maleimide and Thiosuccinimide Linkage

| Condition | Maleimide Group Stability | Thiosuccinimide Linkage Stability | Notes |

| pH | Decreases with increasing pH. | Susceptible to hydrolysis at high pH. | Store maleimide reagents in dry, aprotic solvents like DMSO or DMF. |

| Temperature | Stable at lower temperatures. Increased hydrolysis at higher temperatures. | Generally stable under physiological conditions. | Avoid prolonged incubation at elevated temperatures. |

| Reducing Agents | Can be reduced by strong reducing agents. | Stable to common reducing agents like DTT and TCEP. | Do not include thiol-based reducing agents in the conjugation step. |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protein-Protein Crosslinking Protocol

This protocol outlines a general workflow for crosslinking two proteins containing free sulfhydryl groups.

Materials:

-

Protein A and Protein B with free sulfhydryl groups

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5-10 mM EDTA

-

Quenching Solution: 1 M Cysteine or DTT

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

-

If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat with a 5 mM solution of TCEP for 30 minutes at room temperature. Subsequently, remove the TCEP using a desalting column.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the protein mixture to achieve a 2- to 3-fold molar excess of the crosslinker over the total protein concentration.

-

Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted maleimide groups.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

-

Confirm the identity of the crosslinked products by mass spectrometry.

-

Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a thiol-containing drug to an antibody using a maleimide-functionalized linker, a common strategy in ADC development. While this protocol uses a generic maleimide-drug linker, the principles are directly applicable when using this compound to link a thiol-containing drug to a thiol-containing antibody or antibody fragment.

Materials:

-

Antibody

-

Thiol-containing cytotoxic drug

-

This compound (if linking two thiol-containing molecules) or a maleimide-activated drug

-

Reduction Buffer: 50 mM sodium borate, 50 mM NaCl, pH 8.0

-

Conjugation Buffer: PBS with 1 mM DTPA, pH 7.4

-

Reducing Agent: Dithiothreitol (DTT) or TCEP

-

Quenching Reagent: N-acetylcysteine

-

Organic Co-solvent: DMSO or DMA

-

Purification columns (e.g., Sephadex G-25, HIC)

Procedure:

-

Antibody Reduction (to generate free thiols):

-

Prepare the antibody at a concentration of 10 mg/mL in the Reduction Buffer.

-

Add DTT to a final concentration that provides the desired number of free thiols (this needs to be optimized).

-

Incubate at 37°C for 30 minutes.

-

Remove the excess DTT using a desalting column equilibrated with the Conjugation Buffer.

-

Determine the number of free thiols per antibody using Ellman's reagent (DTNB).

-

-

Drug-Linker Preparation (if starting with a non-activated drug):

-

This step involves conjugating the thiol-containing drug to one of the maleimide groups of this compound. This would be a separate reaction that needs to be optimized and the product purified before proceeding.

-

-

Conjugation Reaction:

-

Adjust the reduced antibody concentration to 2.5 mg/mL in the Conjugation Buffer and cool on ice.

-

Dissolve the maleimide-activated drug (or the drug-Bis-Mal-PEG3 conjugate) in an organic co-solvent.

-

Slowly add the drug-linker solution to the antibody solution with gentle stirring, ensuring the final concentration of the organic co-solvent is below 10% (v/v). A molar excess of the drug-linker is typically used.

-

Allow the reaction to proceed on ice or at room temperature for 1-4 hours.

-

-

Quenching the Reaction:

-

Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification and Characterization:

-

Purify the ADC using size-exclusion chromatography and/or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and linker, and to separate different drug-to-antibody ratio (DAR) species.

-

Determine the protein concentration of the purified ADC.

-

Analyze the ADC by HIC-UV/Vis and LC-MS to determine the average DAR.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.

Caption: General workflow for bioconjugation using this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Potential side reactions in maleimide chemistry.

Troubleshooting

Table 3: Common Problems and Solutions in this compound Bioconjugation

| Problem | Possible Cause | Recommended Solution |

| Low or no conjugation efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction with sufficient reducing agent and confirm the presence of free thiols using Ellman's reagent. |

| Hydrolysis of this compound. | Prepare the this compound solution immediately before use in a dry, aprotic solvent. Maintain the reaction pH between 6.5 and 7.5. | |

| Presence of thiol-containing contaminants in the buffer. | Use buffers free of thiols (e.g., avoid DTT in the conjugation step). | |

| Protein precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10-15% (v/v). |

| Over-modification of the protein. | Reduce the molar excess of the crosslinker. | |

| Formation of unexpected products | Reaction with primary amines. | Maintain the reaction pH below 7.5. |

| Inter-molecular crosslinking instead of intra-molecular. | Optimize protein and crosslinker concentrations. Lower concentrations favor intra-molecular crosslinking. | |

| Inconsistent results | Inaccurate quantification of reagents. | Accurately determine the concentration of proteins and prepare fresh crosslinker solutions for each experiment. |

| Variation in reaction conditions. | Strictly control pH, temperature, and incubation times. |

By understanding the core principles of this compound chemistry and following these detailed protocols, researchers can confidently and effectively employ this powerful tool for a wide range of bioconjugation applications.

References

PEGylation Strategies Using Bis-Mal-PEG3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation strategies utilizing Bis-Maleimide-PEG3 (Bis-Mal-PEG3), a homobifunctional crosslinking reagent. It details the core chemistry, key applications, experimental protocols, and quantitative data to facilitate its effective use in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound in PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[] this compound is a specific type of PEGylation reagent characterized by a three-unit polyethylene glycol spacer flanked by two maleimide functional groups.[][2] This homobifunctional nature allows for the crosslinking of two thiol-containing molecules, such as proteins, peptides, or other biomolecules.[][3]

The maleimide groups at each end of the PEG chain react specifically with sulfhydryl (-SH) groups, typically from cysteine residues in proteins, to form stable thioether bonds. The PEG linker itself is a short, hydrophilic chain that enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can minimize the immunogenicity of the conjugated molecules. These properties make this compound a versatile tool in drug discovery and development for creating complex biomolecular constructs.

Core Chemistry: The Maleimide-Thiol Reaction

The primary reaction underpinning the use of this compound is the Michael addition between a maleimide and a thiol. This reaction is highly efficient and selective for sulfhydryl groups under specific pH conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether linkage. The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. Above pH 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can also occur.

Caption: Mechanism of the maleimide-thiol reaction.

Applications of this compound

The ability of this compound to link two thiol-containing molecules makes it valuable in several areas of research and drug development.

Protein-Protein Crosslinking

This compound is used to study protein-protein interactions, map protein complexes, and create stable protein conjugates. By linking two proteins, it can help elucidate their proximity and orientation within a biological system.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound can be used as a linker in the synthesis of ADCs. ADCs are composed of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker's role is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. While this compound itself is a non-cleavable linker, its principles of conjugation are central to many ADC designs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound serves as a PEG-based PROTAC linker, facilitating the synthesis of these novel therapeutic agents.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

General Protocol for Protein-Protein Crosslinking

This protocol describes a method for crosslinking two different proteins (Protein A and Protein B), each containing at least one accessible cysteine residue.

Materials:

-

Protein A

-

Protein B

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed and thiol-free.

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).

-

Quenching Solution: Cysteine or 2-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the proteins have disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: TCEP does not need to be removed before adding the maleimide reagent.

-

-

Crosslinker Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.

-

-

Conjugation Reaction (Two-Step Approach):

-

To achieve selective crosslinking of Protein A to Protein B and minimize homodimer formation, a two-step approach is recommended.

-

Step 1: Reaction with Protein A: Add a sub-stoichiometric amount of this compound stock solution to the solution of Protein A. A 1:1 or slightly less molar ratio of this compound to Protein A is a good starting point.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove excess, unreacted this compound using a desalting column or dialysis.

-

Step 2: Reaction with Protein B: Add the purified Protein A-Mal-PEG3 conjugate to the solution of Protein B. A slight molar excess of the conjugate relative to Protein B can be used.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the crosslinked Protein A-PEG3-Protein B conjugate from unreacted proteins and other byproducts using SEC or IEX.

-

Workflow for ADC Synthesis using a Bis-Maleimide Linker

The following workflow outlines the conceptual steps for creating an ADC using a bis-maleimide linker.

Caption: Conceptual workflow for ADC synthesis.

Workflow for PROTAC Synthesis using a Bis-Maleimide Linker

This diagram illustrates the general strategy for synthesizing a PROTAC using a bis-maleimide linker.

Caption: Conceptual workflow for PROTAC synthesis.

Data Presentation: Quantitative Parameters for Maleimide-Thiol Conjugation

The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following tables summarize key quantitative data from various studies.

Table 1: Effect of pH on Maleimide-Thiol Reaction

| pH Range | Reaction Rate | Remarks |

| < 6.5 | Very Low | The thiol group is predominantly protonated, making the reaction impractically slow. |

| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines. |

| > 7.5 | Fast | Increased rate of reaction with primary amines and hydrolysis of the maleimide group. |

Table 2: Reaction Conditions and Conjugation Efficiency

| Application | Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature | Conjugation Efficiency | Reference |

| Peptide (cRGDfK) to Nanoparticles | 2:1 | 30 min | Room Temp | 84 ± 4% | |

| Nanobody (11A4) to Nanoparticles | 5:1 | 2 hours | Room Temp | 58 ± 12% | |

| General Protein Labeling | 10-20:1 | 2 hours | Room Temp | Sufficient conjugation | |

| General Protein Crosslinking | 2-3:1 | 1 hour | Room Temp | Sufficient conjugation |

Characterization of this compound Conjugates

After synthesis and purification, it is essential to characterize the conjugate to confirm its identity, purity, and degree of labeling or crosslinking.

-

SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to the conjugate.

-

Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To determine the precise molecular weight of the conjugate and confirm the covalent attachment of the linker and the second molecule.

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if a chromophoric payload is used, the degree of labeling.

-

HPLC (e.g., SEC, RP-HPLC, HIC): To assess the purity of the conjugate and separate different species (e.g., different drug-to-antibody ratios in ADCs).

-

Quantitative Maleimide/Thiol Assays: To determine the efficiency of the conjugation reaction, assays such as the Ellman's test or colorimetric maleimide quantitation kits can be used.

Conclusion

This compound is a powerful and versatile tool for PEGylation and bioconjugation. Its well-defined structure, high reactivity, and the favorable properties imparted by the PEG spacer make it suitable for a wide range of applications, from fundamental studies of protein interactions to the development of advanced therapeutics like ADCs and PROTACs. A thorough understanding of the underlying maleimide-thiol chemistry and careful optimization of reaction conditions are crucial for achieving successful and reproducible conjugation outcomes. This guide provides the foundational knowledge and practical protocols to aid researchers in leveraging the full potential of this compound in their work.

References

The Pivotal Role of the PEG3 Spacer in Bis-Maleimide-PEG3 Functionality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Bis-Maleimide-PEG3 (Bis-Mal-PEG3) crosslinker has emerged as a critical tool in the field of bioconjugation, enabling the precise and stable linkage of biomolecules. This guide delves into the core of its functionality, with a specific focus on the integral role of the three-unit polyethylene glycol (PEG) spacer. Understanding the contribution of this spacer is paramount for the rational design and optimization of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex biomolecular constructs.

Core Principles of Bis-Maleimide-PEG3 Functionality

This compound is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups—maleimides—at either end of a flexible spacer. The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[1] This reaction, a Michael addition, proceeds efficiently at physiological pH (6.5-7.5) to form a stable covalent thioether bond.[2][3]

The defining feature of this particular crosslinker is its PEG3 spacer. This short chain of three ethylene glycol units imparts a unique set of properties to the molecule and the resulting bioconjugate, significantly influencing its behavior in biological systems.

The Multifaceted Role of the PEG3 Spacer

The PEG3 spacer, while seemingly a simple linker, plays a crucial and multifaceted role in the overall functionality of the this compound reagent and its conjugates.[4] These advantages can be categorized as follows:

-

Enhanced Hydrophilicity and Solubility: One of the most significant contributions of the PEG spacer is its inherent hydrophilicity. Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. The inclusion of the PEG3 spacer increases the overall water solubility of the final conjugate, which can help prevent aggregation and improve its handling and formulation.

-

Improved Pharmacokinetics and Biodistribution: By increasing the hydrophilicity and hydrodynamic radius of the bioconjugate, the PEG spacer can significantly impact its pharmacokinetic profile. Generally, PEGylation can lead to a longer circulation half-life by reducing renal clearance. Even a short PEG3 spacer can contribute to altered biodistribution and potentially improved drug exposure at the target site.

-

Reduced Immunogenicity: The PEG component of the spacer can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response against the conjugate.

-

Optimal Spatial Separation and Reduced Steric Hindrance: The defined length of the PEG3 spacer provides critical spatial separation between the two conjugated molecules. This is vital for preserving the biological activity of each component. For instance, in an ADC, the spacer ensures that the cytotoxic drug does not sterically hinder the antibody's ability to bind to its target antigen. In the context of PROTACs, the linker length is critical for orienting the target protein and the E3 ligase optimally for ternary complex formation.

-

Controlled and Defined Linker Length: Unlike traditional PEGylation reagents that are often a heterogeneous mixture of different chain lengths, this compound is a discrete compound with a defined molecular weight and length. This ensures batch-to-batch consistency and allows for the creation of more homogeneous bioconjugates, which is a critical requirement for therapeutic applications.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer can have a measurable impact on the properties of the resulting bioconjugate. While direct comparative data for this compound versus other Bis-Maleimide-PEGn linkers is not always consolidated, studies on other PEGylated molecules provide valuable insights.

| Parameter | PEG2 | PEG3/PEG4 | PEG6 | PEG12 | Reference |

| Hydrophilicity (logD) | -1.95 | -2.27 to -2.10 | -2.22 | -2.22 | |

| Serum Stability (T1/2 in min) | 246 ± 4 | Not explicitly stated for PEG3, but trend suggests increase from PEG2 | 584 ± 20 | Trend reverses | |

| IC50 (nM) | 3.1 ± 0.2 | 3.9 ± 0.3 | 5.8 ± 0.3 | Similar to PEG6 | |

| In Vivo Tumor Uptake (%ID/g) | Lower than PEG3 | 4.6 ± 0.6 | Similar to PEG4 | Not explicitly stated | |

| Tumor-to-Kidney Ratio (at 4h) | Lower than PEG4/6 | Not explicitly stated | 9.7 | Not explicitly stated |

Note: The data presented is a summary from studies on various PEGylated bioconjugates and may not be directly representative of all this compound applications. The optimal PEG spacer length is highly dependent on the specific molecules being conjugated and the desired therapeutic outcome.

Experimental Protocols

The successful application of this compound relies on well-defined experimental protocols. Below are generalized methodologies for key experiments.

Protein-Protein Crosslinking using this compound

This protocol describes a general workflow for crosslinking two different proteins containing free sulfhydryl groups.

Materials:

-

Protein A (with at least one free sulfhydryl group)

-

Protein B (with at least one free sulfhydryl group)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5, containing 1-10 mM EDTA.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol.

-

Anhydrous DMSO or DMF.

-

Size-Exclusion Chromatography (SEC) or other suitable purification system.

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the solution of Protein A.

-

Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

Remove excess, unreacted this compound using a desalting column.

-

Immediately add the Protein A-PEG3-Mal conjugate to the solution of Protein B.

-

Incubate for an additional 1-2 hours at room temperature or 2-4 hours at 4°C.

-

-

Quenching:

-

Add a 10-fold molar excess of the quenching reagent (e.g., L-cysteine) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the crosslinked conjugate from unreacted proteins and other impurities using Size-Exclusion Chromatography (SEC).

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to confirm the formation of the crosslinked product (indicated by a higher molecular weight band).

-

Use Mass Spectrometry (MS) to confirm the identity and purity of the conjugate.

-

Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG Linker

This protocol outlines the steps for conjugating a drug to an antibody via a maleimide-PEG linker.

Materials:

-

Monoclonal Antibody (mAb)

-

Drug-Maleimide-PEGn linker

-

Reduction Buffer: PBS, pH 7.4, with 5 mM EDTA

-

Reducing Agent: TCEP

-

Conjugation Buffer: PBS, pH 7.0, with 5 mM EDTA

-

Quenching Reagent: N-acetylcysteine

-

Purification System: Hydrophobic Interaction Chromatography (HIC) or SEC.

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a 2.5-fold molar excess of TCEP in Reduction Buffer for 2 hours at 37°C to partially reduce interchain disulfide bonds.

-

-

Conjugation:

-

Remove excess TCEP using a desalting column, exchanging the antibody into Conjugation Buffer.

-

Immediately add a 1.7-fold molar excess of the Drug-Maleimide-PEGn linker (dissolved in DMSO) to the reduced antibody. Ensure the final DMSO concentration is below 10% (v/v).

-

Incubate for 1 hour at room temperature.

-

-

Quenching:

-

Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the ADC using HIC to separate species with different drug-to-antibody ratios (DARs) or SEC to remove small molecule impurities.

-

-

Characterization:

-

Determine the average DAR using UV-Vis spectroscopy and/or HIC.

-

Assess the level of aggregation by SEC.

-

Confirm the identity and purity by LC-MS.

-

Visualizing the Role and Application of this compound

Graphviz diagrams can effectively illustrate the logical relationships and workflows involving this compound.

Caption: Core advantages conferred by the PEG3 spacer in this compound.

Caption: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: The role of a PROTAC in inducing protein degradation.

Conclusion

The PEG3 spacer in Bis-Maleimide-PEG3 is far more than an inert linker; it is a critical determinant of the physicochemical and biological properties of the resulting bioconjugate. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool in the design of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of the role of the PEG3 spacer is essential for the successful development of potent and safe bioconjugates. The careful selection of linker chemistry and length, as exemplified by this compound, will continue to be a key factor in advancing the field of targeted therapies.

References

- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. interchim.fr [interchim.fr]

- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Crosslinking Using Bis-Maleimide-PEG3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using Bis-Maleimide-PEG3 (Bis-Mal-PEG3) as a homobifunctional crosslinker to study protein-protein interactions, create antibody-drug conjugates (ADCs), and develop Proteolysis Targeting Chimeras (PROTACs).[1][2] This document outlines the principles of the crosslinking reaction, a detailed experimental protocol, methods for analysis, and key optimization parameters.

Introduction

This compound is a chemical crosslinking reagent containing two maleimide functional groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[3][4] The maleimide groups specifically and efficiently react with sulfhydryl (thiol) groups of cysteine residues within proteins to form stable thioether bonds.[2] The PEG3 spacer arm provides a defined length, enhances the solubility of the crosslinker and resulting conjugate in aqueous buffers, and minimizes steric hindrance. This reagent is a valuable tool for elucidating protein structures, identifying interacting partners, and constructing novel bioconjugates.

The reaction between the maleimide groups and sulfhydryl groups is most efficient at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, and hydrolysis of the maleimide ring increases.

Key Applications

-

Mapping Protein Interactions: Determine the proximity of subunits within a protein complex or identify interacting proteins.

-

Antibody-Drug Conjugate (ADC) Development: Link cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTAC Synthesis: Used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.

-

Stabilizing Weak or Transient Interactions: Covalently link interacting proteins to enable their isolation and characterization.

Experimental Workflow

The following diagram illustrates the general workflow for a protein crosslinking experiment using this compound.

Caption: General workflow for protein crosslinking with this compound.

Detailed Experimental Protocol

This protocol provides a starting point for the crosslinking of two purified proteins. Optimization of molar ratios, concentration, incubation time, and temperature may be necessary for specific applications.

Materials:

-

Purified protein(s) with accessible cysteine residues.

-

Bis-Maleimide-PEG3 (this compound)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5. Avoid buffers containing primary amines like Tris.

-

Quenching Solution: 1 M Dithiothreitol (DTT), 1 M β-mercaptoethanol (BME), or 1 M L-cysteine in conjugation buffer.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.

Procedure:

-

Protein Sample Preparation:

-

Prepare the protein sample(s) in the chosen conjugation buffer at a concentration of 0.1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 mM solution of a reducing agent like DTT or TCEP for 30 minutes at room temperature.

-

Crucially, remove the reducing agent before adding the crosslinker. This can be achieved by dialysis, desalting columns, or buffer exchange.

-

-

Crosslinker Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10-50 mM stock solution. Let the vial come to room temperature before opening to avoid moisture condensation.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the protein sample to achieve a final molar excess of 10- to 50-fold over the protein. The optimal molar ratio should be determined empirically.

-

Mix gently by pipetting or brief vortexing. The solution may initially appear cloudy but should clarify as the reaction proceeds.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be required for less reactive thiols.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted maleimide groups.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis of Crosslinking Products:

-

Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked proteins. Run a non-crosslinked protein sample as a control.

-

Further characterization can be performed using techniques such as Western blotting to confirm the identity of the crosslinked products or mass spectrometry to identify the specific crosslinked residues.

-

Optimization of Crosslinking Reactions

Several factors can influence the efficiency of the crosslinking reaction. The following table summarizes key parameters and their recommended starting conditions.

| Parameter | Recommended Starting Condition | Considerations |

| pH | 7.0 - 7.5 | The maleimide-thiol reaction is most efficient in this range. At pH > 7.5, hydrolysis of the maleimide and reaction with amines can occur. |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the crosslinker. |

| Molar Ratio of Crosslinker to Protein | 10:1 to 50:1 | This needs to be optimized for each protein system. Lower ratios may result in incomplete crosslinking, while higher ratios can lead to protein precipitation or non-specific modifications. |

| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |

| Incubation Time | 30-60 minutes at room temperature or 2 hours at 4°C | Longer incubation times may be necessary, but can also lead to increased non-specific reactions. |

| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of maleimide hydrolysis and non-specific reactions. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no crosslinking | - Inaccessible or insufficient free sulfhydryl groups.- Incompatible buffer (contains amines).- Insufficient molar excess of crosslinker. | - Ensure protein has accessible cysteine residues or reduce disulfide bonds.- Use an amine-free buffer.- Empirically optimize the molar excess of the crosslinker. |

| Protein precipitation | - High concentration of crosslinker.- Extensive crosslinking leading to aggregation. | - Reduce the molar excess of the crosslinker.- Decrease the protein concentration.- Optimize incubation time and temperature. |

| Non-specific crosslinking | - High pH (>7.5).- Prolonged incubation time. | - Maintain the reaction pH between 6.5 and 7.5.- Reduce the incubation time. |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the reaction mechanism of this compound with thiol-containing proteins.

Caption: Reaction of this compound with two thiol-containing proteins.

References

Application Notes and Protocols for Bis-Maleimide-PEG3 Conjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the successful conjugation of Bis-Maleimide-PEG3 (Bis-Mal-PEG3) to cysteine-containing peptides. This process is pivotal for various applications in research and drug development, including the creation of peptide dimers, antibody-drug conjugates (ADCs), and targeted therapeutic agents.[1][2][3]

Introduction to Bis-Maleimide-PEG3 Conjugation

Bis-Maleimide-PEG3 is a homobifunctional crosslinker containing two maleimide groups at either end of a hydrophilic three-unit polyethylene glycol (PEG) spacer.[4][5] The maleimide groups react specifically with sulfhydryl (thiol) groups, typically from cysteine residues in peptides, to form stable thioether bonds. This reaction, a Michael addition, is highly efficient and selective within a pH range of 6.5-7.5. The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce immunogenicity.

This technology is instrumental in applications requiring the crosslinking of two thiol-containing molecules, such as:

-

Peptide Dimerization: Creating homodimers or heterodimers of peptides to enhance binding affinity or avidity to target receptors.

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

Drug Delivery Systems: Modifying the surface of nanoparticles or liposomes to improve their therapeutic efficacy.

Reaction Mechanism and Experimental Workflow

The conjugation process involves the nucleophilic attack of a thiolate anion from a cysteine residue on the carbon-carbon double bond of the maleimide ring, resulting in a stable thioether linkage.

Below is a diagram illustrating the general experimental workflow for this compound conjugation to peptides.

Caption: General experimental workflow for this compound peptide conjugation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the this compound conjugation process.

Materials and Reagents

-

Cysteine-containing peptide

-

Bis-Maleimide-PEG3 (this compound)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 6.5-7.5). Buffers should be degassed to prevent oxidation of thiols.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching Reagent (optional): Free cysteine or β-mercaptoethanol to quench unreacted maleimide groups.

-

Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.

-

Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reversed-phase) or Size-Exclusion Chromatography (SEC).

-

Analytical Instruments: Mass Spectrometer (MS) for mass verification and UV-Vis Spectrophotometer for concentration determination.

Step-by-Step Conjugation Protocol

Step 1: Preparation of Peptide and this compound Solutions

-

Peptide Solution: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

Disulfide Bond Reduction (if necessary): If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 20-30 minutes. Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent.

-

This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be determined based on the desired molar excess for the reaction.

Step 2: Conjugation Reaction

-

Add the this compound stock solution to the peptide solution while gently stirring. A typical molar ratio is a 2-fold excess of this compound to the peptide for dimerization. However, the optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using a photosensitive peptide or linker.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as free cysteine or β-mercaptoethanol in a slight molar excess to the initial amount of this compound. Incubate for an additional 15-30 minutes.

Step 3: Purification of the Conjugate

The purification method will depend on the properties of the peptide and the conjugate.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying peptides and their conjugates based on hydrophobicity.

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted small molecules from the larger conjugate.

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be useful for purifying PEGylated proteins and peptides.

-

Dialysis/Ultrafiltration: These methods can be used for buffer exchange and removal of small molecule impurities.

Step 4: Characterization and Quantitative Analysis

-

Mass Spectrometry (MS): Confirm the identity and purity of the conjugate by determining its molecular weight. Both MALDI-MS and LC-MS are commonly used for the analysis of PEGylated proteins and peptides.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the conjugate. The appearance of a new peak with a different retention time from the starting materials indicates the formation of the conjugate.

-

UV-Vis Spectroscopy: Determine the concentration of the peptide conjugate using its extinction coefficient at a specific wavelength (e.g., 280 nm for peptides containing tryptophan or tyrosine).

-

Amino Acid Analysis (AAA): Can be used to determine the net peptide content of the final product.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound peptide conjugation.

Table 1: Recommended Reaction Conditions